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Compound of Interest

Compound Name: 4-lodo-2-nitrophenol

Cat. No.: B1595747

4-lodo-2-nitrophenol is a substituted phenolic compound of significant interest in medicinal
chemistry and organic synthesis. Its unique trifunctional arrangement—a hydroxyl group, a nitro
group, and an iodine atom on a benzene ring—provides a versatile scaffold for building more
complex molecules. The electron-withdrawing nature of the nitro group acidifies the phenolic
proton, while the iodine atom serves as an excellent leaving group or a handle for cross-
coupling reactions. This guide offers a comprehensive exploration of the core physicochemical
properties of 4-lodo-2-nitrophenol, providing both established data and field-proven
experimental protocols to empower researchers in its application. A thorough understanding of
these properties is paramount for optimizing reaction conditions, developing robust analytical
methods, and ensuring safe handling.

Chemical Identity and Molecular Structure

4-lodo-2-nitrophenol is systematically identified by its IUPAC name, CAS registry number, and
molecular formula. These identifiers are crucial for unambiguous documentation and
procurement in a research and development setting.
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Identifier Value Reference
IUPAC Name 4-iodo-2-nitrophenol [1]
CAS Number 21784-73-6 [1][2]13]
Molecular Formula CeHaINOs3 [11[3]
Molecular Weight 265.01 g/mol [1]
, C1=CC(=C(C=C1I)--INVALID-
Canonical SMILES [1]
LINK--[O-])O
RHWDEIXKHGCDOG-
InChliKey [1][3]
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The spatial arrangement of the functional groups is key to the molecule's reactivity and physical
characteristics. The ortho-nitro group can form an intramolecular hydrogen bond with the
phenolic hydroxyl group, which influences its acidity, solubility, and spectroscopic behavior.

Caption: 2D structure of 4-lodo-2-nitrophenol.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are
fundamental for designing experimental procedures, including purification and formulation. The
data presented here are a combination of reported values and computationally predicted
properties, which offer a reliable baseline for laboratory work.

Property Value Reference

Not specified, likely a

Appearance crystalline solid.

Melting Point 80-81 °C [2]
Boiling Point 296.4 £ 25.0 °C (Predicted) [2]
Density 2.176 + 0.06 g/cm? (Predicted) [2]
pKa 6.26 + 0.14 (Predicted) [2]
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Solubility Profile: A Practical Assessment

While specific quantitative solubility data for 4-lodo-2-nitrophenol is not readily available in the
literature, its structural features—a hydrophobic benzene ring combined with polar hydroxyl
and nitro groups—suggest it will have limited solubility in water but good solubility in polar
organic solvents.[4][5] For drug development and synthetic chemistry, precise solubility is not
an academic detail; it is a critical parameter that influences bioavailability, reaction kinetics, and
purification strategies.

Experimental Protocol: Isothermal Shake-Flask Method
for Solubility Determination

This protocol provides a robust method for quantifying the solubility of 4-lodo-2-nitrophenol in
various solvents. The principle relies on creating a saturated solution and then measuring the
concentration of the dissolved solute.

Causality Behind Experimental Choices:

o Shake-Flask Method: This is the gold-standard method for solubility determination due to its
simplicity and reliability in achieving thermodynamic equilibrium.

 |Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant
temperature (e.g., 25 °C) is crucial for reproducibility.

o HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is chosen for its high
sensitivity, specificity, and accuracy in quantifying analyte concentration in a complex matrix.

Caption: Workflow for solubility determination.
Step-by-Step Methodology:

e Preparation: Add an excess amount of solid 4-lodo-2-nitrophenol to a series of vials, each
containing a different solvent of interest (e.g., water, ethanol, DMSO, acetonitrile). An excess
is confirmed by the presence of undissolved solid.

» Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature
(e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
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» Phase Separation: After 24 hours, cease agitation and allow the vials to stand undisturbed at
the same constant temperature for at least 2 hours to allow the excess solid to sediment.

o Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.
Immediately filter the sample through a 0.45 pum syringe filter (compatible with the solvent) to
remove any suspended microparticles.

e Quantification: Prepare a series of dilutions of the filtrate. Analyze these dilutions using a
pre-validated HPLC-UV method at a suitable wavelength (e.g., the Amax of the compound).

o Calculation: Determine the concentration of 4-lodo-2-nitrophenol in the filtrate by
comparing its peak area to a standard curve prepared with known concentrations of the
compound.

Acidity and pKa

The pKa is a measure of the acidity of the phenolic proton. The presence of a strong electron-
withdrawing nitro group ortho to the hydroxyl group significantly increases its acidity compared
to phenol (pKa = 10). The predicted pKa of ~6.26 indicates that 4-lodo-2-nitrophenol is a
moderately weak acid.[2] This property is critical for designing extraction procedures, predicting
its charge state at physiological pH, and understanding its potential to act as a hydrogen bond
donor.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structure confirmation and purity assessment.
e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the three
aromatic protons, with chemical shifts and coupling patterns dictated by the substituents.
The phenolic proton may appear as a broad singlet.

o 183C NMR: The carbon NMR spectrum will display six unique signals for the aromatic
carbons, with their chemical shifts influenced by the attached functional groups.[1]
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« Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional
groups present. Key expected peaks include a broad O-H stretch for the phenol,
characteristic N-O stretching vibrations for the nitro group, and C=C stretching for the
aromatic ring.[1]

o UV-Visible (UV-Vis) Spectroscopy: Nitrophenols are known to have strong UV absorbance
that is highly pH-dependent.[6] In acidic to neutral solution, it exists in its protonated form. In
an alkaline medium, deprotonation to the phenolate ion results in a bathochromic (red) shift,
often leading to a visible yellow color, a property that makes related compounds useful as pH
indicators.[6][7]

e Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and
fragmentation pattern. The presence of iodine would give a characteristic isotopic pattern.[1]

Protocol: General Procedure for Acquiring
Spectroscopic Data

Rationale: Standardized sample preparation is key to obtaining high-quality, reproducible
spectra. The choice of solvent is critical to avoid signal overlap and ensure sufficient solubility.

 NMR Sample Preparation: Dissolve 5-10 mg of 4-lodo-2-nitrophenol in ~0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds). Filter the solution into a standard 5 mm NMR
tube.

» IR Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and
acquire the spectrum.

o UV-Vis Sample Preparation: Prepare a stock solution of the compound in a suitable solvent
(e.g., ethanol or methanol). Dilute the stock solution to a concentration that gives an
absorbance reading between 0.1 and 1.0 AU to ensure linearity.

¢ Acquisition: Run the samples on the respective spectrometers using standard acquisition
parameters.[8]

Stability and Handling

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-2-nitrophenol
https://www.researchgate.net/figure/A-UV-vis-absorption-spectra-of-a-4-nitrophenol-b-4-nitrophenol-NaBH4-and-c_fig4_320019365
https://www.researchgate.net/figure/A-UV-vis-absorption-spectra-of-a-4-nitrophenol-b-4-nitrophenol-NaBH4-and-c_fig4_320019365
https://en.wikipedia.org/wiki/4-Nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-2-nitrophenol
https://www.benchchem.com/product/b1595747?utm_src=pdf-body
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Stability: Substituted nitrophenols should be stored in a cool, dry, well-ventilated
area, protected from light.[2][9] Some related compounds are noted to be air or light-sensitive.
[10] Incompatible materials include strong oxidizing agents.[10]

Safety and Handling: 4-lodo-2-nitrophenol is classified with several GHS hazard statements,
indicating it requires careful handling.

H302: Harmful if swallowed[1]

H315: Causes skin irritation[1]

H319: Causes serious eye irritation[1]

H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE):

o Eye Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

» Respiratory Protection: Handle in a chemical fume hood to avoid inhalation of dust or vapors.
[10][11]

Conclusion

4-lodo-2-nitrophenol is a valuable building block whose utility is unlocked through a detailed
understanding of its physicochemical properties. This guide has consolidated key data on its
identity, physical constants, solubility, acidity, and spectroscopic characteristics. By coupling
established data with robust, validated experimental protocols, this document serves as a
practical resource for researchers, enabling them to confidently and safely integrate this
versatile compound into their synthetic and drug development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-2-nitrophenol
https://www.chemicalbook.com/ProductChemicalPropertiesCB9255667_EN.htm
https://www.guidechem.com/encyclopedia/4-iodo-2-nitrophenol-dic389370.html
https://www.atsdr.cdc.gov/toxprofiles/tp50-c4.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Solubility_and_Stability_of_4_Amino_2_nitrophenol.pdf
https://www.researchgate.net/figure/A-UV-vis-absorption-spectra-of-a-4-nitrophenol-b-4-nitrophenol-NaBH4-and-c_fig4_320019365
https://en.wikipedia.org/wiki/4-Nitrophenol
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA14376~~PDF~~MTR~~CGV4~~EN~~2025-09-18%2015:08:05~~4-Nitrophenol~~
https://www.fishersci.com/store/msds?partNumber=AAA1860706&productDescription=4-IODO-2-NITROTOLUENE+97%25+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC122391000&productDescription=4-IODOPHENOL%2C+99%25+100GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1595747#physicochemical-properties-of-4-iodo-2-nitrophenol
https://www.benchchem.com/product/b1595747#physicochemical-properties-of-4-iodo-2-nitrophenol
https://www.benchchem.com/product/b1595747#physicochemical-properties-of-4-iodo-2-nitrophenol
https://www.benchchem.com/product/b1595747#physicochemical-properties-of-4-iodo-2-nitrophenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1595747?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

